molecular formula C34H40N4O9S B11979851 Bis(2-methoxyethyl) 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate

Bis(2-methoxyethyl) 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11979851
M. Wt: 680.8 g/mol
InChI Key: FERCSOMFEOQERS-UHFFFAOYSA-N
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Description

Bis(2-methoxyethyl) 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as methoxyethyl, dimethyl, morpholinylsulfonyl, and pyrazolyl groups. Its unique structure makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of Bis(2-methoxyethyl) 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core pyridine ring, followed by the introduction of the pyrazolyl and morpholinylsulfonyl groups. The final steps involve the esterification of the carboxylate groups with 2-methoxyethyl alcohol. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Bis(2-methoxyethyl) 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions. Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium or platinum. .

Scientific Research Applications

Bis(2-methoxyethyl) 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(2-methoxyethyl) 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific context of its use, such as its role in biological assays or therapeutic applications .

Properties

Molecular Formula

C34H40N4O9S

Molecular Weight

680.8 g/mol

IUPAC Name

bis(2-methoxyethyl) 2,6-dimethyl-4-[3-(4-morpholin-4-ylsulfonylphenyl)-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C34H40N4O9S/c1-23-29(33(39)46-20-18-43-3)31(30(24(2)35-23)34(40)47-21-19-44-4)28-22-38(26-8-6-5-7-9-26)36-32(28)25-10-12-27(13-11-25)48(41,42)37-14-16-45-17-15-37/h5-13,22,31,35H,14-21H2,1-4H3

InChI Key

FERCSOMFEOQERS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCOC)C2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C5=CC=CC=C5)C(=O)OCCOC

Origin of Product

United States

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